2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is a chemical compound characterized by a triazine core substituted with three 4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine typically involves the condensation of 4-nitrobenzaldehyde with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Scientific Research Applications
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine has several applications in scientific research:
Materials Science: Used in the synthesis of high-performance polymers and dendrimers.
Organic Chemistry: Serves as a building block for the synthesis of more complex molecules.
Photochemistry: Employed in the study of photochemical reactions due to its nitro groups.
Catalysis: Acts as a ligand in coordination chemistry and catalysis.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing nitro groups. These groups make the compound highly reactive towards nucleophiles, facilitating substitution reactions. The triazine core provides stability and rigidity to the molecule, making it suitable for use in materials science and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar structure but with amino groups instead of nitro groups.
2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine: Contains chloro groups instead of nitro groups.
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: Contains methoxy groups instead of nitro groups.
Uniqueness
2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine is unique due to its high reactivity and stability, making it suitable for a wide range of applications. The presence of nitro groups enhances its electron-withdrawing capability, making it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N6O6/c28-25(29)16-7-1-13(2-8-16)19-22-20(14-3-9-17(10-4-14)26(30)31)24-21(23-19)15-5-11-18(12-6-15)27(32)33/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJIBBAKIPAWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393335 | |
Record name | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13960-34-4 | |
Record name | 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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